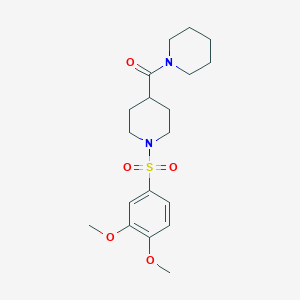

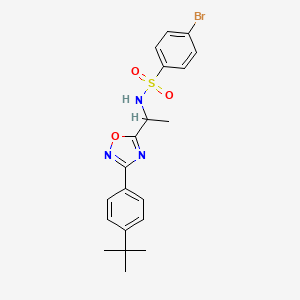

(2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

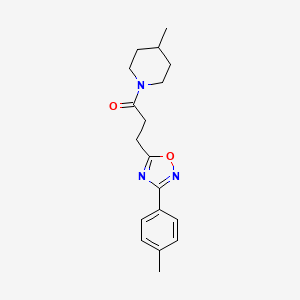

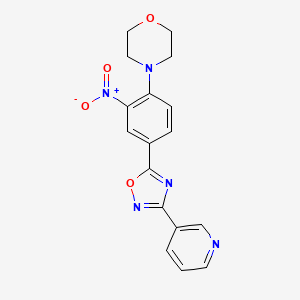

(2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate, also known as HQPA, is a chemical compound with potential applications in scientific research. HQPA is a derivative of 2-phenylacetic acid and 2-hydroxyquinoline, and its synthesis method involves the reaction of these two compounds in the presence of a catalyst.

科学研究应用

Antimalarial Activity

Quinoline derivatives have historically played a crucial role in antimalarial drug development. The quinoline nucleus is a privileged scaffold for designing effective antimalarial agents. Researchers have synthesized various quinolone derivatives, including those containing the (2-hydroxyquinolin-3-yl)methyl group, to combat malaria. These compounds interfere with the parasite’s heme metabolism, preventing the growth and replication of Plasmodium species .

Anticancer Potential

The quinoline ring system has shown promise in cancer research. Some derivatives exhibit cytotoxic effects against cancer cells by targeting specific cellular pathways. Researchers investigate the potential of (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate as an anticancer agent. Its mechanism of action may involve inhibiting cell proliferation, inducing apoptosis, or disrupting tumor angiogenesis .

Antibacterial Properties

Quinoline derivatives possess antibacterial activity against various pathogens. Researchers have evaluated their effectiveness against bacteria such as Escherichia coli, Salmonella typhi, Corynebacterium diphtheriae, and Staphylococcus aureus. The compound’s structure suggests it could be a candidate for antibacterial drug development .

Antiviral Applications

Quinoline-based compounds have demonstrated antiviral properties. They may inhibit viral replication or entry into host cells. Investigations into (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate’s antiviral potential could lead to novel treatments for viral infections .

Anti-Inflammatory and Analgesic Effects

The quinoline moiety contributes to anti-inflammatory and analgesic activities. Researchers explore derivatives for their ability to modulate inflammatory pathways and alleviate pain. (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate might exhibit similar effects .

Cardiovascular Applications

Quinoline derivatives have been investigated for cardiovascular benefits. Some compounds act as vasodilators, affecting blood pressure and circulation. While specific studies on this compound are limited, its quinoline core suggests potential cardiovascular effects .

作用机制

Target of Action

Quinoline derivatives have been known to exhibit a broad range of biological activities . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .

Biochemical Pathways

Quinoline derivatives have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Pharmacokinetics

The compound has a molecular weight of 21722 , which could potentially influence its bioavailability.

Result of Action

Quinoline derivatives are known to exhibit a broad range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-hydroxyquinolin-3-yl)methyl 2-phenoxyacetate. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of organoboron reagents, is generally environmentally benign . This suggests that the compound’s action could potentially be influenced by environmental conditions.

属性

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c20-17(12-22-15-7-2-1-3-8-15)23-11-14-10-13-6-4-5-9-16(13)19-18(14)21/h1-10H,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZRWIMHLBSBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=CC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl phenoxyacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

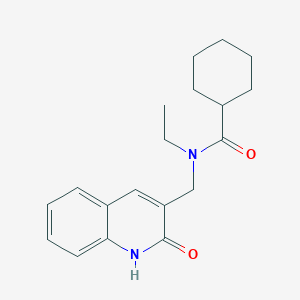

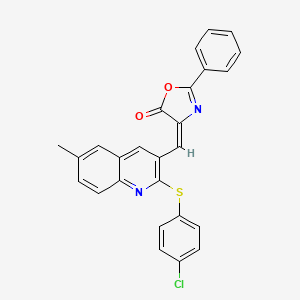

![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)

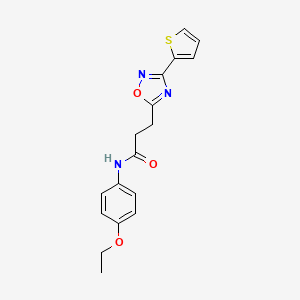

![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)